molecular formula C13H8Cl2FNO5S B15280981 Benzenesulfonylfluoride, 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]- CAS No. 30885-47-3

Benzenesulfonylfluoride, 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]-

Cat. No.: B15280981
CAS No.: 30885-47-3
M. Wt: 380.2 g/mol
InChI Key: MFPPRPXTQPJLAS-UHFFFAOYSA-N
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Description

The compound "Benzenesulfonylfluoride, 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]-" is a halogenated and nitro-substituted benzenesulfonyl fluoride derivative. The target compound’s molecular formula is inferred as C₁₆H₁₀Cl₂FNO₄S (molecular weight ≈ 402.22 g/mol), with substituents at the 2-chloro and 5-[(2-chloro-4-nitrophenoxy)methyl] positions.

Properties

CAS No.

30885-47-3

Molecular Formula

C13H8Cl2FNO5S

Molecular Weight

380.2 g/mol

IUPAC Name

2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride

InChI

InChI=1S/C13H8Cl2FNO5S/c14-10-3-1-8(5-13(10)23(16,20)21)7-22-12-4-2-9(17(18)19)6-11(12)15/h1-6H,7H2

InChI Key

MFPPRPXTQPJLAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Design and Intermediate Preparation

Synthesis of 2-Chloro-4-Nitrophenol

The phenoxy moiety of the target compound originates from 2-chloro-4-nitrophenol, synthesized via nitration of 2-chlorophenol. Nitration is achieved using a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C, directing the nitro group to the para position relative to the hydroxyl group. The reaction proceeds as follows:

$$
\text{2-Chlorophenol} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, 0-5^\circ \text{C}} \text{2-Chloro-4-nitrophenol}
$$

Key considerations include maintaining low temperatures to minimize polysubstitution and careful acid quenching to isolate the product.

Preparation of 5-(Chloromethyl)-2-Chlorobenzenesulfonyl Fluoride

The benzenesulfonyl fluoride backbone is constructed through sequential sulfonation, chlorination, and fluorination:

Step 1: Sulfonation of 2-Chlorotoluene

2-Chlorotoluene undergoes sulfonation with fuming sulfuric acid to yield 2-chloro-5-methylbenzenesulfonic acid. The methyl group directs sulfonation to the para position, forming the sulfonic acid intermediate.

Step 2: Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$) to form 2-chloro-5-methylbenzenesulfonyl chloride:

$$
\text{2-Chloro-5-methylbenzenesulfonic acid} + \text{PCl}_5 \rightarrow \text{2-Chloro-5-methylbenzenesulfonyl chloride}
$$

Step 3: Fluorination to Sulfonyl Fluoride

The sulfonyl chloride is converted to the corresponding fluoride using potassium fluoride ($$ \text{KF} $$) in acetonitrile with 18-crown-6 as a phase-transfer catalyst:

$$
\text{2-Chloro-5-methylbenzenesulfonyl chloride} + \text{KF} \xrightarrow{\text{18-crown-6, CH}_3\text{CN}} \text{2-Chloro-5-methylbenzenesulfonyl fluoride}
$$

This step achieves yields exceeding 90% under anhydrous conditions at 120°C.

Step 4: Chlorination of the Methyl Group

Radical chlorination using sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) and azobisisobutyronitrile (AIBN) introduces the chloromethyl group:

$$
\text{2-Chloro-5-methylbenzenesulfonyl fluoride} + \text{SO}2\text{Cl}2 \xrightarrow{\text{AIBN, } \Delta} \text{5-(Chloromethyl)-2-chlorobenzenesulfonyl fluoride}
$$

Coupling of Intermediates

The final step involves nucleophilic substitution between 5-(chloromethyl)-2-chlorobenzenesulfonyl fluoride and 2-chloro-4-nitrophenol. Conducted in dimethylformamide (DMF) with potassium carbonate ($$ \text{K}2\text{CO}3 $$) as a base, the reaction proceeds at 80°C for 12–24 hours:

$$
\text{5-(Chloromethyl)-2-chlorobenzenesulfonyl fluoride} + \text{2-Chloro-4-nitrophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$

Optimization Insights :

  • Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity of the phenoxide ion.
  • Temperature : Elevated temperatures (80–100°C) accelerate reaction rates but require careful monitoring to prevent decomposition.
  • Catalysis : Phase-transfer catalysts (e.g., benzyltrimethylammonium chloride) improve interfacial reactivity in biphasic systems.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance scalability and safety. For example, fluorination with $$ \text{KF} $$ is conducted in tubular reactors at 150°C, achieving 95% conversion with residence times under 10 minutes.

Purification Techniques

  • Liquid-Liquid Extraction : Removes unreacted starting materials using ethyl acetate and water.
  • Column Chromatography : Silica gel with dichloromethane/methanol (30:1) eluent isolates the target compound.
  • Crystallization : Ethanol/water mixtures yield high-purity crystals suitable for pharmaceutical applications.

Analytical Characterization

Spectroscopic Confirmation

  • $$ ^1\text{H NMR} $$ : Key signals include aromatic protons adjacent to electron-withdrawing groups ($$ \delta = 8.2–8.6 $$ ppm) and methylene bridges ($$ \delta = 4.5–5.0 $$ ppm).
  • $$ ^{13}\text{C NMR} $$ : Sulfonyl fluoride carbons appear at $$ \delta = 115–120 $$ ppm.
  • IR Spectroscopy : Strong absorptions at 1370 cm$$ ^{-1} $$ (S=O) and 850 cm$$ ^{-1} $$ (C-F) confirm functional groups.

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at $$ m/z = 380.176 $$ [M+H]$$ ^+ $$, consistent with the molecular formula $$ \text{C}{13}\text{H}8\text{Cl}2\text{FNO}5\text{S} $$.

Challenges and Mitigation Strategies

Regioselectivity in Nitration and Chlorination

  • Directed Metalation : Using tert-butyllithium ($$ t $$-BuLi) at −78°C directs nitration and chlorination to specific positions.
  • Protecting Groups : Temporary silylation of hydroxyl groups prevents undesired electrophilic attack.

Hydrolytic Stability of Sulfonyl Fluorides

  • Anhydrous Conditions : Rigorous drying of solvents and reagents minimizes hydrolysis to sulfonic acids.
  • Stabilizers : Addition of molecular sieves (3Å) during fluorination sequesters trace water.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Due to the presence of chloro and sulfonyl fluoride groups, the compound can undergo nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and sulfonyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Phenoxy Compounds: From nucleophilic substitution reactions.

    Oxidized Sulfonyl Compounds: From oxidation reactions.

Scientific Research Applications

2-Chloro-5-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride involves its interaction with molecular targets through its functional groups. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The target compound’s substituents—chloro, nitro, and a phenoxymethyl group—distinguish it from analogs. Below is a comparative analysis of key compounds:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
Target Compound (hypothetical) C₁₆H₁₀Cl₂FNO₄S 402.22 2-Cl, 5-[(2-Cl-4-NO₂-phenoxy)methyl] Nitro group (electron-withdrawing), ether linkage
CAS 31368-28-2 C₁₆H₁₀Cl₂FNO₄S 402.22 2-Cl, 5-[4-(2-Cl-4-NO₂-phenyl)-1,3-butadienyl] Butadienyl linkage (conjugated system)
AEBSF (30827-99-7) C₈H₁₀FNO₃S 219.23 2-Aminoethyl Serine protease inhibitor
CAS 31185-45-2 C₁₆H₁₅ClFNO₆S 403.81 4-[4-(2-Cl-5-NO₂-phenoxy)butoxy] Extended alkoxy chain
2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride C₇H₃ClF₄O₂S 262.61 2-Cl, 5-CF₃ Trifluoromethyl group (lipophilic)
Key Observations:
  • The phenoxymethyl group introduces steric bulk compared to simpler analogs like AEBSF .
  • Linkage Variations: CAS 31368-28-2 replaces the phenoxymethyl group with a conjugated butadienyl chain, which may alter electronic properties and binding affinity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride?

  • Methodology :

  • Step 1 : Introduce the phenoxy group via nucleophilic aromatic substitution (NAS) using 2-chloro-4-nitrophenol and a chloromethyl intermediate.
  • Step 2 : Sulfonylation with benzenesulfonyl chloride, followed by fluorination using potassium fluoride (KF) in acetonitrile with 18-crown-6 as a phase-transfer catalyst. This method achieves >90% yield under anhydrous conditions .
  • Optimization : Control exothermic reactions by gradual KF addition and ensure rigorous drying of solvents.

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (e.g., deshielded signals for nitro and chloro groups at δ 7.5-8.5 ppm) .
  • FT-IR : Peaks at 1370-1400 cm⁻¹ (S=O stretch) and 850 cm⁻¹ (C-F stretch) confirm the sulfonyl fluoride group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 393.97) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro, chloro) influence the compound’s reactivity in biochemical assays?

  • Mechanistic Insight :

  • The nitro group enhances electrophilicity of the sulfonyl fluoride, accelerating covalent binding to serine proteases. Comparative studies show a 3-fold increase in inhibition kinetics compared to non-nitro analogs .
  • Experimental Design : Use stopped-flow kinetics or fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC) to measure reaction rates under varying pH and temperature .

Q. What strategies prevent hydrolysis of the sulfonyl fluoride group during aqueous-phase applications?

  • Mitigation Approaches :

  • Solvent Choice : Use aprotic solvents (e.g., THF, DMF) to minimize water contact .
  • pH Control : Maintain pH <7 to slow hydrolysis; buffers like citrate (pH 5.0) reduce degradation by 80% .
  • Moisture Scavengers : Molecular sieves or anhydrous MgSO₄ improve stability during synthesis .

Q. How can discrepancies in reported stability data under different storage conditions be resolved?

  • Resolution Strategy :

  • Conduct systematic stability studies under controlled humidity (RH) and temperature. Data from related sulfonyl fluorides show:
ConditionDegradation Rate (%)Reference
2-8°C, desiccated<5 (6 months)
25°C, 50% RH50 (2 weeks)
  • Recommendation : Store at 2-8°C with desiccant and avoid freeze-thaw cycles .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

  • Application :

  • Acts as a covalent inhibitor of serine hydrolases (e.g., trypsin, chymotrypsin). Activity is quantified via IC50 assays using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). Reported IC50 values for analogs range from 10–100 nM .
  • Troubleshooting : Pre-incubate the inhibitor with the enzyme to ensure complete binding before substrate addition .

Key Considerations for Experimental Design

  • Hazard Mitigation : The compound’s nitro and chloro groups may confer toxicity. Follow protocols for handling irritants (e.g., PPE, fume hoods) as per hazard assessments .
  • Synthetic Challenges : Steric hindrance from the [(2-chloro-4-nitrophenoxy)methyl] group may reduce reaction efficiency. Use bulky base catalysts (e.g., NaH) for NAS steps, as seen in benzyloxy-group syntheses .

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